molecular formula C58H38O3 B13079484 4,4'-[Oxybis(4,1-phenylene)]bis(2,3,5-triphenyl-2,4-cyclopentadienone)

4,4'-[Oxybis(4,1-phenylene)]bis(2,3,5-triphenyl-2,4-cyclopentadienone)

Cat. No.: B13079484
M. Wt: 782.9 g/mol
InChI Key: JEOAUTNZTUGROC-UHFFFAOYSA-N
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Description

4,4’-[Oxybis(4,1-phenylene)]bis(2,3,5-triphenyl-2,4-cyclopentadienone) is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a central oxygen atom bridging two phenylene groups, each connected to a cyclopentadienone moiety substituted with triphenyl groups. Its intricate structure makes it a subject of interest in organic chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-[Oxybis(4,1-phenylene)]bis(2,3,5-triphenyl-2,4-cyclopentadienone) typically involves multiple steps, starting from readily available precursors. One common method includes the following steps:

    Formation of the Cyclopentadienone Moiety: This step involves the reaction of benzil with diphenylacetylene in the presence of a base, such as potassium tert-butoxide, to form 2,3,5-triphenyl-2,4-cyclopentadienone.

    Coupling with Phenylene Groups: The cyclopentadienone derivative is then coupled with 4,4’-dihydroxybiphenyl using a dehydrating agent like phosphorus oxychloride (POCl3) to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4,4’-[Oxybis(4,1-phenylene)]bis(2,3,5-triphenyl-2,4-cyclopentadienone) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the cyclopentadienone moieties into cyclopentanol derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogens (Br2, Cl2), nitrating agents (HNO3)

Major Products

    Oxidation: Quinone derivatives

    Reduction: Cyclopentanol derivatives

    Substitution: Halogenated or nitrated phenylene derivatives

Scientific Research Applications

4,4’-[Oxybis(4,1-phenylene)]bis(2,3,5-triphenyl-2,4-cyclopentadienone) has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Explored for its potential use in drug delivery systems and as a scaffold for the development of therapeutic agents.

    Industry: Utilized in the production of advanced materials, including high-performance polymers and coatings.

Mechanism of Action

The mechanism by which 4,4’-[Oxybis(4,1-phenylene)]bis(2,3,5-triphenyl-2,4-cyclopentadienone) exerts its effects depends on its specific application. In chemical reactions, its reactivity is influenced by the electron-withdrawing and donating properties of its substituents. In biological systems, it may interact with molecular targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces.

Comparison with Similar Compounds

Similar Compounds

  • 4,4’-[Oxybis(4,1-phenylene)]bis(2,3,5-triphenyl-2,4-cyclopentadienone)
  • 4,4’-[Oxybis(4,1-phenylene)]bis(2,3,5-triphenyl-2,4-cyclopentadienone) derivatives
  • Bis(4,1-phenylene) derivatives

Uniqueness

4,4’-[Oxybis(4,1-phenylene)]bis(2,3,5-triphenyl-2,4-cyclopentadienone) is unique due to its specific structural arrangement, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in the design of new materials and in the study of structure-activity relationships in organic chemistry.

By understanding the synthesis, reactivity, and applications of this compound, researchers can further explore its potential in various scientific and industrial fields.

Properties

Molecular Formula

C58H38O3

Molecular Weight

782.9 g/mol

IUPAC Name

3-[4-[4-(3-oxo-2,4,5-triphenylcyclopenta-1,4-dien-1-yl)phenoxy]phenyl]-2,4,5-triphenylcyclopenta-2,4-dien-1-one

InChI

InChI=1S/C58H38O3/c59-57-53(41-23-11-3-12-24-41)49(39-19-7-1-8-20-39)51(55(57)43-27-15-5-16-28-43)45-31-35-47(36-32-45)61-48-37-33-46(34-38-48)52-50(40-21-9-2-10-22-40)54(42-25-13-4-14-26-42)58(60)56(52)44-29-17-6-18-30-44/h1-38H

InChI Key

JEOAUTNZTUGROC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=O)C(=C2C3=CC=C(C=C3)OC4=CC=C(C=C4)C5=C(C(=O)C(=C5C6=CC=CC=C6)C7=CC=CC=C7)C8=CC=CC=C8)C9=CC=CC=C9)C1=CC=CC=C1

Origin of Product

United States

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